molecular formula C40H66N14O9S1 B1143034 Urinary trypsin inhibitor CAS No. 164859-77-2

Urinary trypsin inhibitor

Número de catálogo: B1143034
Número CAS: 164859-77-2
Peso molecular: 919.11
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of urinary trypsin inhibitor involves several steps, including anion-exchange chromatography and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) . The process begins with the enrichment of this compound using anion-exchange chromatography, followed by separation and purification using SDS-PAGE. The purified this compound is then extracted using a buffer containing sodium dodecyl sulfate at 60°C for 24 hours .

Industrial Production Methods: Industrial production of this compound typically involves large-scale purification from human urine. The process includes initial filtration to remove impurities, followed by anion-exchange chromatography to enrich the this compound. The enriched product is then subjected to SDS-PAGE for further purification. The final product is obtained by extracting the purified this compound from the gel using a sodium dodecyl sulfate-containing buffer .

Análisis De Reacciones Químicas

Urinary trypsin inhibitor undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

Aplicaciones Científicas De Investigación

Protective Effects Against Inflammatory Responses

Research indicates that UTI can mitigate systemic inflammatory responses induced by bacterial endotoxins. For instance, studies have demonstrated that UTI administration can protect against acute lung injury and systemic inflammatory response syndrome (SIRS) by inhibiting pro-inflammatory cytokines such as interleukin-1β and chemokines like MCP-1 .

Case Study: Acute Lung Injury

A study involving UTI-deficient mice showed that the absence of UTI led to increased inflammatory markers and lung damage following lipopolysaccharide (LPS) treatment. Conversely, wild-type mice receiving UTI exhibited reduced inflammation and improved lung function, highlighting UTI's protective role against acute lung injury .

Liver Protection and Coagulation Disorders

UTI has also been shown to protect against liver injury caused by LPS and D-galactosamine (D-GalN). In experiments with UTI-null mice, severe liver damage was observed following LPS/D-GalN treatment, which was significantly less pronounced in wild-type mice treated with UTI. This protective effect is believed to be mediated through the suppression of tumor necrosis factor-alpha production .

Case Study: Liver Injury

In a controlled study, the administration of UTI reduced liver enzyme levels and improved coagulation profiles in mice subjected to LPS/D-GalN challenges. The findings suggest that UTI may serve as a therapeutic agent for preventing liver injury in septic conditions .

Neuropathic Pain Management

Emerging research suggests that UTI may have neuroprotective effects, particularly in models of neuropathic pain. A study involving spinal nerve ligation in rats demonstrated that UTI administration increased pain thresholds, indicating its potential role in managing neuropathic pain through anti-inflammatory mechanisms .

Surgical Stress Response

UTI levels have been shown to increase significantly during surgical stress, suggesting its utility as a biomarker for postoperative complications. In a cohort study involving patients undergoing radical esophagectomy, elevated urinary UTI levels correlated with inflammatory responses post-surgery . This finding underscores the potential of UTI as a monitoring tool for surgical outcomes.

Applications in Diabetes Research

Recent studies have indicated that UTI levels are altered in patients with diabetes mellitus. In a comparative analysis of urine samples from diabetic patients versus healthy controls, increased levels of UTI were observed alongside changes in its glycosaminoglycan structure. These findings suggest that UTI may be involved in the pathophysiology of diabetes and could serve as a biomarker for disease progression .

Actividad Biológica

Urinary trypsin inhibitor (UTI), also known as ulinastatin, is a serine protease inhibitor predominantly found in human urine and blood. It plays a significant role in various physiological processes, particularly in modulating inflammatory responses and protecting tissues from proteolytic damage. This article explores the biological activity of UTI, focusing on its mechanisms of action, clinical applications, and relevant research findings.

UTI functions primarily by inhibiting serine proteases, which are enzymes that play critical roles in inflammation, coagulation, and tissue remodeling. Key proteases inhibited by UTI include:

  • Trypsin
  • α-chymotrypsin
  • Plasmin
  • Cathepsin G
  • Neutrophil elastase

These interactions help mitigate excessive proteolytic activity that can lead to tissue damage during inflammatory responses.

Table 1: Proteases Inhibited by UTI

ProteaseRole in Physiology
TrypsinDigestion and protein metabolism
α-chymotrypsinProtein digestion
PlasminFibrinolysis and clot dissolution
Cathepsin GProtein degradation in immune responses
Neutrophil elastaseTissue remodeling and inflammation

2. Clinical Applications

UTI has been utilized therapeutically in various clinical scenarios, particularly in Japan. Its applications include:

  • Acute pancreatitis
  • Systemic inflammatory response syndrome (SIRS)
  • Disseminated intravascular coagulation (DIC)
  • Multiple organ failure
  • Severe liver injury

Research indicates that UTI can reduce levels of pro-inflammatory cytokines such as IL-6 and IL-8, thereby exerting an anti-inflammatory effect during acute inflammatory conditions .

3.1 Anti-inflammatory Effects

Studies have demonstrated that UTI can significantly reduce the release of neutrophil elastase, which is associated with the elevation of pro-inflammatory cytokines. For example, a study using UTI-null mice showed that the absence of UTI led to increased systemic inflammatory responses and acute lung injury .

3.2 Protection Against Liver Injury

Recent research highlights UTI's protective role against liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN). In experiments with wild-type and UTI-null mice, those lacking UTI exhibited greater liver damage and coagulatory disturbances compared to their wild-type counterparts . This suggests that UTI may modulate liver inflammation through its antiprotease activity.

3.3 Case Studies

Several case studies have reported the successful use of UTI in managing severe inflammatory conditions:

  • A case involving a patient with acute pancreatitis demonstrated a marked improvement in clinical symptoms following UTI administration.
  • In patients undergoing major surgical procedures, administration of UTI was associated with reduced postoperative complications related to inflammation .

4. Conclusion

This compound is a multifaceted glycoprotein with significant biological activity primarily through its role as a serine protease inhibitor. Its ability to modulate inflammatory processes makes it a valuable therapeutic agent in various acute conditions. Further research into its mechanisms and broader applications could enhance our understanding of its potential benefits in clinical practice.

Propiedades

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66N14O9S/c1-4-22(2)31(38(62)63)53-35(59)27(19-24-11-6-5-7-12-24)51-32(56)23(3)49-34(58)26(14-9-17-47-40(44)45)50-36(60)28(21-64)52-37(61)29-15-10-18-54(29)30(55)20-48-33(57)25(41)13-8-16-46-39(42)43/h5-7,11-12,22-23,25-29,31,64H,4,8-10,13-21,41H2,1-3H3,(H,48,57)(H,49,58)(H,50,60)(H,51,56)(H,52,61)(H,53,59)(H,62,63)(H4,42,43,46)(H4,44,45,47)/t22-,23-,25-,26-,27-,28-,29-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEUQZYAECARKW-JQYOFTOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66N14O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.